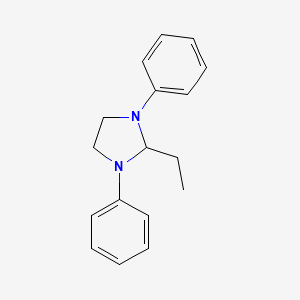

2-Ethyl-1,3-diphenylimidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

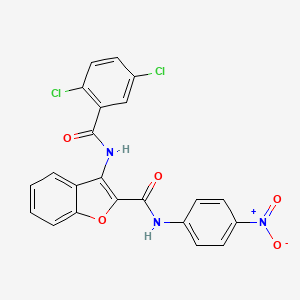

The compound 2-Ethyl-1,3-diphenylimidazolidine is a derivative of the imidazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The imidazolidine ring is a versatile scaffold in medicinal chemistry due to its presence in various biologically active compounds and potential for chemical modifications .

Synthesis Analysis

The synthesis of imidazolidine derivatives often involves cyclization reactions. For instance, 2-(2,2-disubstituted ethenyl-and ethyl)-2-imidazolines were prepared by direct cyclization of acrylimidic ethyl esters with ethylenediamine . Similarly, novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate were synthesized through addition reactions of hydrazonoimidazolidines to diethyl acetylenedicarboxylate followed by cyclocondensation . These methods highlight the typical strategies employed in the synthesis of imidazolidine derivatives, which may be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was determined using elemental analysis, IR, 1H-NMR, and mass spectral data . Similarly, the molecular geometry of 3N-ethyl-2N’-(2-ethylphenylimino)thiazolidin-4-one was optimized using density functional theory (DFT) and compared with experimental data, showing consistency . These techniques are crucial for confirming the molecular structure of this compound.

Chemical Reactions Analysis

Imidazolidine derivatives can participate in various chemical reactions. The guanidine-catalyzed asymmetric Michael reaction is one such example, where 1,3-dimethyl-4,5-bis(2-methylphenyl)imidazolidine was used as a catalyst . Additionally, the interaction of imidazolidine derivatives with gamma-aminobutyric acid (GABA) receptors suggests that these compounds can modulate GABA function, which is a significant chemical interaction in the context of pharmacology .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives can be studied through spectroscopic and computational methods. For instance, the crystal structure, vibrational assignments, and NMR chemical shifts of 3N-ethyl-2N’-(2-ethylphenylimino)thiazolidin-4-one were explored using PXRD, DFT, and NMR spectroscopy . The HOMO and LUMO energy levels, as well as the global reactivity descriptors, were evaluated to understand the electronic properties of the compounds . These properties are essential for predicting the reactivity and stability of this compound.

Scientific Research Applications

Antioxidant Capacity Assays

The study by Ilyasov et al. (2020) discussed ABTS/potassium persulfate decolorization assay, a prevalent method for determining antioxidant capacity. This method involves specific reaction pathways and is recommended for tracking changes in antioxidant systems during storage and processing, albeit with certain reservations due to potential bias in comparing different antioxidants (Ilyasov et al., 2020).

Ionic Liquid-Based Technologies

Ostadjoo et al. (2018) highlighted the importance of understanding the toxicity and environmental impact of ionic liquids like 1-ethyl-3-methylimidazolium acetate, especially given its potential for industrial-scale applications. This review emphasizes the necessity of comprehensive toxicity assessments for such compounds to ensure their safe use in various technologies (Ostadjoo et al., 2018).

Electrochemical Surface Finishing and Energy Storage

Tsuda et al. (2017) reviewed advancements in electrochemical technology using room-temperature ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride. The review reflects the growing interest in this field due to improved handling of haloaluminate ionic liquids and the potential applications in electroplating and energy storage technologies (Tsuda et al., 2017).

Biomarkers of Human Exposure to Chemicals

Liu et al. (2016) investigated the use of human hair and nails as noninvasive biomarkers for assessing human exposure to various chemicals, including brominated and organophosphate flame retardants. This research suggests the potential of using these biological matrices to monitor exposure to harmful substances (Liu et al., 2016).

Interaction of Ionic Liquids with Polysaccharides

Heinze et al. (2008) discussed the chemical modification of cellulose using ionic liquids as reaction media, highlighting the ease of cellulose modification under mild conditions. This represents an important advancement in the field of cellulose chemistry and its applications in various industries (Heinze et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethyl-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-17-18(15-9-5-3-6-10-15)13-14-19(17)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJGIIHBBBQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)